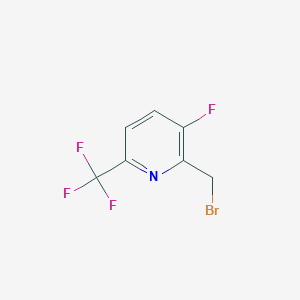
2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H3BrF4N It is a pyridine derivative that contains bromomethyl, fluoro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine typically involves the bromination of 3-fluoro-6-(trifluoromethyl)pyridine. One common method is to react 3-fluoro-6-(trifluoromethyl)pyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction introduces the bromomethyl group at the 2-position of the pyridine ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality
Actividad Biológica
2-Bromomethyl-3-fluoro-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features multiple halogen substituents, which can significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with bromine and fluorine atoms, enhancing its lipophilicity and reactivity. The presence of the trifluoromethyl group is particularly noteworthy, as it can influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that halogenated pyridines can exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have demonstrated enhanced activity against various bacterial strains due to their ability to disrupt bacterial membranes or inhibit enzyme activity. The specific activity of this compound against different microbial species remains an area for further investigation.
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties. Research into structurally related compounds has revealed that substitutions at specific positions on the pyridine ring can lead to increased cytotoxicity against cancer cell lines. For example, studies on similar fluorinated pyridines have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess anticancer potential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship studies. Key factors influencing its efficacy include:
- Position of Substituents : The arrangement of bromine and fluorine atoms affects the compound's interaction with biological targets.
- Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability.
- Electrophilic Nature : The presence of halogens may contribute to electrophilic interactions with nucleophilic sites in proteins or nucleic acids.
Case Studies and Research Findings
Propiedades
IUPAC Name |
2-(bromomethyl)-3-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIXDZTJHELEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















